brassidin
Description
Brassidin is a naturally occurring flavonoid glycoside identified in medicinal plants such as Achyranthes bidentata () and Resedaceae species (). Its chemical structure, as per spectroscopic and chromatographic analyses, corresponds to isorhamnetin-3-O-glucose-7-O-rhamnoside (C₂₈H₃₂O₁₆, molecular weight 624.54 g/mol) . This compound is noted for its presence in plant extracts with antioxidant, antimicrobial, and UV-protective properties, particularly in dye formulations . However, nomenclature conflicts exist: the term "this compound" also refers to trans-13-docosenoic acid derivatives (e.g., 1,3-dithis compound glycerides) in lipid chemistry (), highlighting the need for contextual distinction. This article focuses on the flavonoid this compound (CAS 17331-71-4) and its comparison with analogous compounds.
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(40-9)41-11-6-13(31)17-15(7-11)42-25(10-3-4-12(30)14(5-10)39-2)26(20(17)34)44-28-24(38)22(36)19(33)16(8-29)43-28/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJKEXUJCSYMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of brassidin typically involves multi-step organic reactions. Common synthetic routes may include:
Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.
Methoxylation: Addition of methoxy groups to the phenyl ring.
Glycosylation: Attachment of sugar moieties to the flavonoid core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the hydroxyl or methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Antioxidant Activity: Due to its multiple hydroxyl groups, the compound exhibits strong antioxidant properties, making it useful in studying oxidative stress and related biological processes.
Medicine
Anti-inflammatory Effects: Research has shown that flavonoids can modulate inflammatory pathways, and this compound may have potential therapeutic applications in treating inflammatory diseases.
Industry
Natural Dyes: The compound can be used as a natural dye in the textile industry due to its vibrant color and stability.
Mechanism of Action
The mechanism by which brassidin exerts its effects involves interactions with various molecular targets and pathways. These may include:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory processes.
Signal Transduction: Modulating signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Glycosylation Pattern: this compound’s dual glycosylation (positions 3 and 7) enhances solubility and bioavailability compared to mono-glycosylated analogs like rutin .
- Aglycone Backbone : The isorhamnetin aglycone (3’-methoxy quercetin) in this compound confers distinct redox properties compared to quercetin derivatives (e.g., rutin) .
Functional Comparison with Bioactive Compounds
This compound’s biological activities overlap with structurally distinct compounds, warranting functional comparisons:
Antioxidant Activity
- This compound : Demonstrates radical scavenging activity in plant-derived dyes, attributed to the catechol moiety in its B-ring .
- Trolox (Vitamin E analog) : A synthetic antioxidant with higher lipid solubility but lacks natural glycosylation benefits .
- Epigallocatechin gallate (EGCG): A polyphenolic catechin with superior antioxidant capacity but lower stability under UV light compared to this compound .
Antimicrobial Activity
- This compound : Exhibits moderate antimicrobial effects against Gram-positive bacteria in Resedaceae extracts .
- Pyridine Derivatives: Synthetic pyridine compounds (e.g., 2-aminopyridine) show broader-spectrum activity but higher cytotoxicity .
Nomenclature and Classification Conflicts
The term "this compound" is ambiguously used:
- Flavonoid this compound: Predominant in phytochemical literature (CAS 17331-71-4) .
- Lipid this compound: Refers to trans-13-docosenoic acid glycerides (e.g., 1,3-dithis compound) in lipid analysis (). This variant is structurally unrelated to the flavonoid and serves distinct industrial applications (e.g., lipid standards) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
